![molecular formula C23H19ClN4O3 B2816754 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 923216-54-0](/img/no-structure.png)

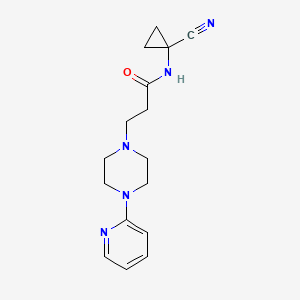

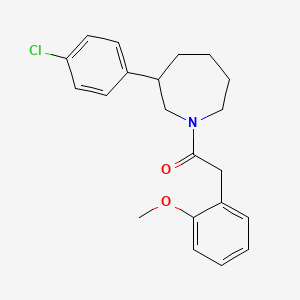

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, and chemical stability. These properties can influence how the compound is handled, stored, and used .Applications De Recherche Scientifique

Absorption of Near-Infrared Light

This compound has been designed to be both transparent and colorless while absorbing near-infrared light . This unique property could lead to important new applications in various fields.

Advanced Electronics

The compound’s ability to absorb near-infrared light but not visible light makes it a promising material for advanced electronics . It could potentially be used in the development of new organic semiconducting materials for high-tech applications such as solar cells and transistors .

Chemotherapy

The compound’s ability to absorb near-infrared light but not visible light could also have applications in chemotherapy . This property could potentially be used to develop new treatments that specifically target cancer cells without affecting healthy cells.

Photodetectors

The compound’s unique light-absorbing properties could also make it useful in the development of photodetectors . These devices, which convert light into electrical signals, are used in a wide range of applications, from digital cameras to medical imaging equipment.

Systematic Molecule Design

The successful synthesis of this compound represents a systematic approach to constructing molecules with desired electronic transitions . This could potentially pave the way for the design of other complex molecules with specific light-absorbing properties.

Semiconducting Properties

This compound also shows semiconducting properties . This could potentially open up new avenues in the field of semiconductor technology, leading to the development of more efficient and powerful electronic devices.

Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with o-toluidine to form the intermediate N-(o-tolyl)-2-(4-chlorobenzyl)pyrimidine-2,4-dione. This intermediate is then reacted with ethyl chloroacetate to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "o-toluidine", "ethyl chloroacetate" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid", "Reaction of 4-chlorobenzylbarbituric acid with o-toluidine in the presence of a base to form N-(o-tolyl)-2-(4-chlorobenzyl)pyrimidine-2,4-dione", "Reaction of N-(o-tolyl)-2-(4-chlorobenzyl)pyrimidine-2,4-dione with ethyl chloroacetate in the presence of a base to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide" ] } | |

Numéro CAS |

923216-54-0 |

Nom du produit |

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide |

Formule moléculaire |

C23H19ClN4O3 |

Poids moléculaire |

434.88 |

Nom IUPAC |

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C23H19ClN4O3/c1-15-5-2-3-6-18(15)26-20(29)14-27-19-7-4-12-25-21(19)22(30)28(23(27)31)13-16-8-10-17(24)11-9-16/h2-12H,13-14H2,1H3,(H,26,29) |

Clé InChI |

NJEMJWSLXRRVGC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2816671.png)

![{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid](/img/structure/B2816673.png)

![1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2816680.png)

![2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2816682.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2816688.png)

![[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2816689.png)